molecular formula C7H7BrN2O3 B1417660 Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate CAS No. 937614-43-2

Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Cat. No. B1417660
CAS RN: 937614-43-2
M. Wt: 247.05 g/mol
InChI Key: QVYLADNMRPAEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is C7H7BrN2O3 . The molecular weight is 247.05 .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Facile Synthesis Approach : A highly regioselective method for synthesizing ethyl 5-bromopyrimidine-4-carboxylate, useful in producing CK2 inhibitors like CX-5011, was reported by Regan et al. (2012) (Regan et al., 2012).
  • Antiviral Activity Research : Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines for their antiviral activity, particularly against retroviruses (Hocková et al., 2003).
  • Crystal Structure Analysis : Luo et al. (2019) synthesized and analyzed the crystal structure of a mecarbinate derivative of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, highlighting its molecular structure (Luo et al., 2019).

Pharmaceutical and Biomedical Applications

  • Antioxidant Agent Development : Asha et al. (2009) synthesized derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate and evaluated them as potential antioxidant agents (Asha et al., 2009).
  • Synthesis of Bioactive Molecules : Tu Hai-yang (2009) reported the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives, which could have implications in creating bioactive molecules (Tu Hai-yang, 2009).

Exploring Chemical Properties and Reactions

  • Reduction to Dihydropyrimidines : Shadbolt and Ulbricht (1968) examined the reduction of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates to 1,6-dihydropyrimidines, providing insight into the reactivity of these compounds (Shadbolt & Ulbricht, 1968).

Novel Synthesis and Derivatives

  • Synthesis of New Heterocyclic Compounds : Solodukhin et al. (2004) explored the synthesis of 6-hydroxypyrimidine derivatives, contributing to the development of biologically active heterocycles (Solodukhin et al., 2004).
  • Antimicrobial Activity Exploration : El‐Sayed et al. (2008) synthesized pyrimidine glycosides and evaluated their antimicrobial activity, indicating potential medical applications (El‐Sayed et al., 2008).

Applications in Cancer Research

  • Potential in Cancer Treatment : Das et al. (2009) discussed the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, highlighting their significance in cancer treatment (Das et al., 2009).

properties

IUPAC Name

ethyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYLADNMRPAEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Reactant of Route 4
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.